molecular formula C9H11BrN2O3S B1294047 4-((5-Bromopyridin-3-yl)sulfonyl)morpholine CAS No. 889676-35-1

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine

Cat. No. B1294047
M. Wt: 307.17 g/mol
InChI Key: GIMCCYOGOYDJFI-UHFFFAOYSA-N
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Description

The compound "4-((5-Bromopyridin-3-yl)sulfonyl)morpholine" is a chemical entity that features a morpholine ring, which is a common moiety in medicinal chemistry due to its polar nature and ability to form hydrogen bonds. This compound is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of heterocyclic compounds like morpholines often involves the annulation of smaller molecules or the reaction of functional groups that can form the desired ring structure. For instance, the reaction of bromoethylsulfonium salt with amino alcohols can yield six- and seven-membered rings, including morpholines, in good-to-excellent yields . This method is versatile and can accommodate a range of nitrogen substituents, leading to the formation of various heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of related bromo-substituted morpholine compounds has been characterized using techniques such as X-ray crystallography. For example, a compound with a morpholine ring and a butadiene group was found to crystallize in the monoclinic space group, with the morpholine ring adopting a chair conformation . The detailed crystallographic parameters provide insight into the conformation and orientation of the substituents around the morpholine core.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, including coupling with other functional groups. The reactivity of morpholine enamines has been explored, leading to the formation of different enamine derivatives . Additionally, the cross-coupling of bromopyridine with sulfonamides has been catalyzed by copper complexes, demonstrating the potential for creating N-(3-pyridinyl)-substituted sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of a bromo-substituent can affect the compound's reactivity and interaction with other molecules. The crystal structure analysis provides information on the compound's solid-state properties, such as conformation and crystal packing . Moreover, the synthesis and structure-activity relationships of morpholine derivatives, such as caspase-3 inhibitors, reveal that these compounds can exhibit potent biological activity with IC50 values in the nanomolar range .

properties

IUPAC Name

4-(5-bromopyridin-3-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c10-8-5-9(7-11-6-8)16(13,14)12-1-3-15-4-2-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMCCYOGOYDJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649572
Record name 4-(5-Bromopyridine-3-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyridin-3-yl)sulfonyl)morpholine

CAS RN

889676-35-1
Record name 4-(5-Bromopyridine-3-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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